molecular formula C8H18Cl2N2O4S2 B556888 Dimethyl L-cystinate dihydrochloride CAS No. 32854-09-4

Dimethyl L-cystinate dihydrochloride

Cat. No. B556888
CAS RN: 32854-09-4
M. Wt: 341.3 g/mol
InChI Key: QKWGUPFPCRKKMQ-USPAICOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl L-cystinate dihydrochloride is a compound useful in organic synthesis . It is a vital component of biological systems, playing a role in protein structure, redox chemistry, and cellular processes . It is used in Biology and Chemistry research across a wide range of applications, from understanding fundamental biochemical mechanisms to drug development and nutritional research .


Molecular Structure Analysis

The molecular formula of Dimethyl L-cystinate dihydrochloride is C8H18Cl2N2O4S2 . Its molecular weight is 341.28 g/mol . The IUPAC name is methyl (2R)-2-amino-3-[[ (2R)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride .


Physical And Chemical Properties Analysis

The melting point of Dimethyl L-cystinate dihydrochloride is between 182 - 183 °C .

Scientific Research Applications

  • Antioxidant Effects : Cysteamine, a related compound to Dimethyl L-cystinate dihydrochloride, demonstrates antioxidant effects in the brain cortex of young rats, suggesting its potential in treating cystinosis, a metabolic disorder caused by lysosomal cystine accumulation (Kessler et al., 2008).

  • Lysosomal Transport Deficiency : Studies on cystinotic leucocytes loaded with Dimethyl L-cystinate dihydrochloride (or cystine dimethyl ester) show a pronounced defect in lysosomal cystine exodus, unlike other amino acids, which is crucial in understanding and treating cystinosis (Gahl et al., 1982).

  • Inhibiting Thiol-Containing Enzymes : In the context of cystinosis, cysteamine can prevent inhibition of thiol-containing enzymes caused by cystine or cystine dimethyl ester in rat brain cortex. This effect is important for maintaining energy homeostasis and antioxidant defenses in patients with cystinosis (Rech et al., 2008).

  • Role in Kidney Stones : Dimethyl L-cystinate dihydrochloride is studied for its role in the formation and prevention of l-Cystine kidney stones. Its structural mimics are shown to inhibit crystal growth, offering a potential treatment pathway for cystinuria (Rimer et al., 2010).

  • Role in Fanconi Syndrome : Cystine dimethylester affects renal solute handling and renal tubule transport in rats, inducing a model of Fanconi syndrome, which aids in understanding this disorder (Foreman et al., 1987).

  • Pharmacological Applications : Dimethyl L-cystinate dihydrochloride is involved in the synthesis of aminostigmine, an anticholinesterase drug, highlighting its role in pharmaceutical compound development (Prozorovskii et al., 2004).

  • Biomolecular Detection : It is used in a micro-method for detecting disulfide-and sulfhydryl-compounds, demonstrating its application in biochemical analysis (Toyoda, 1934).

  • Material Science : Its derivatives, like l-Cystine dihydrochloride, are studied for their structural, optical, and thermal properties, contributing to the field of materials science and engineering (Devi et al., 2010).

Safety And Hazards

Dimethyl L-cystinate dihydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of exposure, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . If inhaled, move the person into fresh air . In case of skin contact, wash off with soap and plenty of water . If it gets in the eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth with water .

properties

IUPAC Name

methyl (2R)-2-amino-3-[[(2R)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H/t5-,6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWGUPFPCRKKMQ-USPAICOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CSSC[C@@H](C(=O)OC)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Cystine dimethyl ester dihydrochloride

CAS RN

32854-09-4
Record name Cystine dimethyl ester dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032854094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl L-cystinate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYSTINE DIMETHYL ESTER DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E45OJ92M0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl L-cystinate dihydrochloride
Reactant of Route 2
Dimethyl L-cystinate dihydrochloride
Reactant of Route 3
Reactant of Route 3
Dimethyl L-cystinate dihydrochloride
Reactant of Route 4
Reactant of Route 4
Dimethyl L-cystinate dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl L-cystinate dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dimethyl L-cystinate dihydrochloride

Citations

For This Compound
3
Citations
K Shen, Y Yao, H Zheng, C Gao - Acta Polymerica Sinica, 2019 - ccspublishing.org.cn
… of unsaturated polyurethanes (PPFU-SS) containing disulfide bonds was synthesized by using poly(propylene fumarate) as the soft segment and dimethyl L-cystinate dihydrochloride as …
Number of citations: 6 www.ccspublishing.org.cn
X Zhang, Y Kang, G Liu, D Li, J Zhang, Z Gu… - Biomaterials …, 2019 - pubs.rsc.org
… In the second step, dimethyl L-cystinate dihydrochloride (0.34 g, 1.01 mmol) was added to a solution of PCL–CHO (2.05 g, 1.02 mmol) in ethanol (30 mL). The reaction mixture was …
Number of citations: 35 pubs.rsc.org
MA Harpold - 1967 - search.proquest.com
… N ,N' -dicarbobenzoxy-L-cystine (XVIII) and dimethyl L-cystinate dihydrochloride (XIX) were allowed to react with WSC in the presence of a slight excess of triethylamine, the only …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.